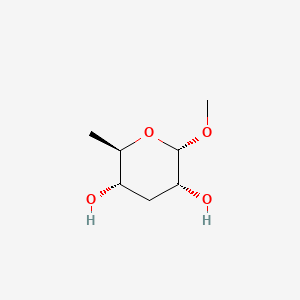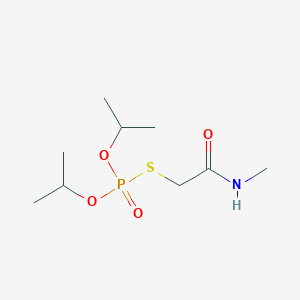
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioate group, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and amines. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. For instance, the esterification process may involve the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism by which Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphorothioate group can form covalent bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
- Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-bis(1-methylethyl) O-[4-(methylthio)phenyl] ester
Uniqueness
Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
34013-88-2 |
|---|---|
Molecular Formula |
C9H20NO4PS |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphorylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C9H20NO4PS/c1-7(2)13-15(12,14-8(3)4)16-6-9(11)10-5/h7-8H,6H2,1-5H3,(H,10,11) |
InChI Key |
BPEGYJWDDYWPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
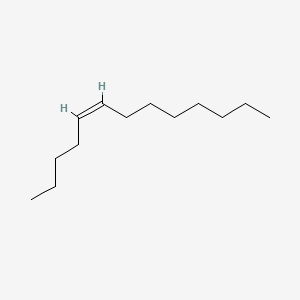
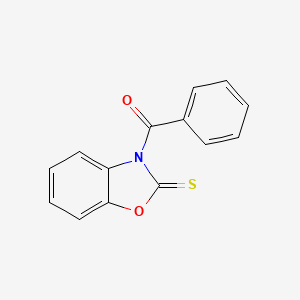
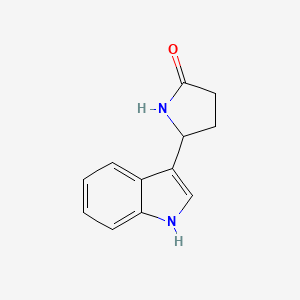
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
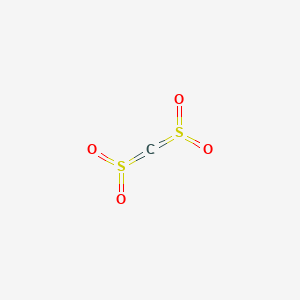
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

